2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16052938
InChI: InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2
SMILES:
Molecular Formula: C28H53N3O6
Molecular Weight: 527.7 g/mol

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine

CAS No.:

Cat. No.: VC16052938

Molecular Formula: C28H53N3O6

Molecular Weight: 527.7 g/mol

* For research use only. Not for human or veterinary use.

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine -

Specification

Molecular Formula C28H53N3O6
Molecular Weight 527.7 g/mol
IUPAC Name 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2
Standard InChI Key HRLHJTYAMCGERD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound is a 1:1 salt comprising two distinct components:

  • (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: A lysine derivative where both the α- and ε-amino groups are protected by Boc groups. The Boc groups ((CH3)3COC(O)O-\text{(CH}_3\text{)}_3\text{COC(O)O-}) prevent unwanted side reactions during peptide synthesis .

  • N-cyclohexylcyclohexanamine (DCHA): A secondary amine that forms a stable salt with the Boc-protected lysine, enhancing solubility in nonpolar solvents like dichloromethane or dimethylformamide .

The stereochemistry of the lysine backbone is critical, with the (2R) configuration ensuring compatibility with natural L-amino acids in peptide chains.

Table 1: Molecular Details of the Compound

PropertyValue
IUPAC Name(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
Molecular FormulaC28H53N3O6\text{C}_{28}\text{H}_{53}\text{N}_{3}\text{O}_{6}
Molecular Weight527.7 g/mol
CAS Registry Number204190-67-0
SMILES NotationCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
InChI KeyHRLHJTYAMCGERD-RFVHGSKJSA-N

Synthesis and Manufacturing

Synthesis of Boc-Protected Lysine

The lysine derivative is synthesized via a two-step Boc protection process:

  • Reaction of L-lysine with di-tert-butyl dicarbonate: Under alkaline conditions (pH 9–10), the α- and ε-amino groups of lysine react with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a tetrahydrofuran (THF) or dioxane solvent. The reaction proceeds at 0–5°C to minimize side reactions .

  • Acidification and isolation: The product is precipitated by adjusting the pH to 2–3 using hydrochloric acid, followed by filtration and drying under vacuum.

Formation of the DCHA Salt

The Boc-protected lysine is dissolved in ethyl acetate and combined with dicyclohexylamine in a 1:1 molar ratio. The mixture is stirred at room temperature, leading to the formation of a white crystalline solid. The salt is purified via recrystallization from a methanol-diethyl ether system .

Table 2: Synthesis Conditions

ParameterDetails
Protecting AgentDi-tert-butyl dicarbonate
SolventTetrahydrofuran (THF)
Temperature0–5°C (Boc protection), 25°C (salt formation)
Yield75–85% after recrystallization

Physicochemical Properties

Solubility and Stability

The DCHA salt exhibits high solubility in organic solvents such as dichloromethane (≥50 mg/mL) and dimethylformamide (≥100 mg/mL), but limited solubility in water (<1 mg/mL) . The Boc groups confer stability against nucleophilic attack and oxidation, making the compound suitable for long-term storage at −20°C.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1,710 cm1^{-1} (C=O stretch of Boc groups) and 1,520 cm1^{-1} (N–H bend of amide) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.44 (s, 18H, Boc CH3_3), δ 3.18 (m, 2H, DCHA N–H) .

    • 13C NMR^{13}\text{C NMR}: δ 28.4 (Boc CH3_3), δ 80.1 (Boc quaternary C) .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound is a cornerstone in SPPS, where its Boc-protected amino groups enable sequential coupling of amino acids. The DCHA salt enhances solubility in reaction mixtures, ensuring efficient coupling yields (>95%).

Drug Development

Boc-protected lysine derivatives are intermediates in the synthesis of therapeutic peptides, including antiviral agents and enzyme inhibitors. For example, the compound has been used in the production of HIV protease inhibitors.

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